molecular formula C12H15NO3 B14175781 3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile CAS No. 922735-24-8

3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile

Cat. No.: B14175781
CAS No.: 922735-24-8
M. Wt: 221.25 g/mol
InChI Key: HSGHDGJDDBBIMA-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile typically involves the reaction of 4-methoxybenzyl alcohol with 3-hydroxybutanenitrile under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize production costs. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-[(4-methoxyphenyl)methoxy]butanenitrile.

    Reduction: Formation of 3-hydroxy-4-[(4-methoxyphenyl)methoxy]butylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The nitrile group may also play a role in modulating the compound’s activity. These interactions can influence various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with a different substitution pattern on the aromatic ring.

    3-Hydroxy-4-methoxyphenethylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

922735-24-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile

InChI

InChI=1S/C12H15NO3/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,14H,6,8-9H2,1H3

InChI Key

HSGHDGJDDBBIMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC(CC#N)O

Origin of Product

United States

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